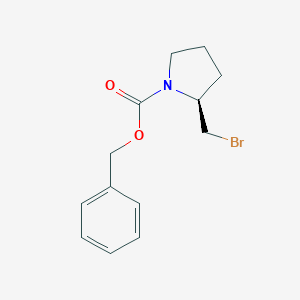

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a bromomethyl substituent at the 2-position and a benzyl ester group at the 1-carboxylic acid position. The bromine atom in the target compound likely enhances its electrophilicity, making it a key intermediate in nucleophilic substitution reactions for drug synthesis or materials science applications.

Properties

IUPAC Name |

benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEDETNNQUBIJG-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518801 | |

| Record name | Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128510-24-7 | |

| Record name | Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Bromomethyl Group: The bromomethyl group is introduced via bromination reactions. Common reagents for this step include N-bromosuccinimide (NBS) in the presence of a radical initiator.

Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol. .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of recyclable catalysts are some of the strategies employed to enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and benzyl alcohol

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis (saponification) can be achieved using sodium hydroxide (NaOH)

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.

Ester Hydrolysis: Production of (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid and benzyl alcohol

Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions

Scientific Research Applications

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.

Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Reactivity : The bromomethyl group in the target compound offers superior reactivity in alkylation or cross-coupling reactions compared to amine or thioether derivatives .

- Molecular Weight : Sulfur- and peptide-containing analogs (e.g., C₁₅H₂₂N₂O₂S , C₁₉H₂₈N₃O₃ ) exhibit higher molecular weights due to extended side chains.

Stability and pH Sensitivity

highlights the pH-dependent stability of benzyl ester bonds.

- Acidic Conditions : Favor hydrolysis of benzyl esters (e.g., pH 4 enhances ester bond cleavage ). This implies that bromomethyl-pyrrolidine derivatives may require controlled storage at neutral pH to prevent degradation.

- Neutral Conditions: Promote interactions with amino groups (e.g., protein conjugation in DHPGAC synthesis ). Analogs with amines (e.g., ) might exhibit enhanced stability or reactivity in biological systems under neutral pH.

Biological Activity

(S)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 284.15 g/mol. The compound features a pyrrolidine ring, a bromomethyl group at the second position, and a benzyl ester linked to the carboxylic acid.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Bromination : The bromomethyl group is introduced using reagents such as N-bromosuccinimide (NBS) under radical conditions.

- Esterification : Finally, the carboxylic acid is esterified with benzyl alcohol to yield the final product.

Biological Activity

This compound exhibits various biological activities that make it a candidate for further research in pharmacology:

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Electrophilic Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds, which may alter the function of biological macromolecules.

- Modulation of Enzyme Activity : By forming covalent bonds with target enzymes, the compound can inhibit or enhance enzymatic activity, which is crucial in therapeutic contexts where enzyme modulation is desired.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (R)-2-Bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester | Enantiomer with opposite chirality | Different pharmacological properties due to chirality |

| 2-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester | Chlorine instead of bromine | Potentially different reactivity profiles |

| 2-Bromomethyl-pyrrolidine-1-carboxylic acid methyl ester | Methyl instead of benzyl ester | Variation in solubility and biological activity |

Case Studies and Research Findings

Recent studies have highlighted the importance of halogenated compounds in medicinal chemistry. For instance, compounds structurally related to this compound have shown promising results in inhibiting specific enzymes involved in disease pathways.

One study demonstrated that similar brominated pyrrolidine derivatives exhibited significant inhibition against certain bacterial strains, indicating potential as antimicrobial agents . Another research focused on modifying structural components to enhance bioactivity and selectivity towards cancer cells, showcasing the versatility of this compound class in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.